

# Application Notes and Protocols for Computational Drug Design of Mozenavir (DMP-450)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Mozenavir*

Cat. No.: *B1676773*

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These application notes provide a comprehensive overview of **Mozenavir** (DMP-450), a potent HIV-1 protease inhibitor, with a focus on the application of computational drug design methodologies in its development and analysis. Detailed protocols for key computational experiments are provided to guide researchers in studying **Mozenavir** and other similar compounds.

## Introduction

**Mozenavir** (DMP-450) is a C2-symmetric cyclic urea-based inhibitor of HIV-1 protease, an enzyme critical for the maturation of infectious HIV virions. Developed through computer-aided drug design, **Mozenavir** demonstrated high potency and oral bioavailability in preclinical studies.[1][2] However, it ultimately did not succeed in human clinical trials, reportedly due to unfavorable pharmacokinetic properties.[2] Despite this, the story of **Mozenavir** provides a valuable case study in the application of computational methods for the rational design of antiviral agents. These notes will explore the computational workflow, from target identification to in silico resistance profiling, that is pertinent to the study of **Mozenavir**.

## Quantitative Data Summary

The following tables summarize the available quantitative data for **Mozenavir**'s activity and resistance profile.

Table 1: In Vitro Efficacy of **Mozenavir** (DMP-450)

Parameter	Value	Virus Strain	Reference
Ki	0.3 nM	Wild-Type HIV-1 Protease	[1]
Antiviral IC90	Plasma levels exceeding this value suppress HIV protease activity in vivo.	Wild-Type and several mutant HIVs	[2]

Table 2: **Mozenavir** (DMP-450) Resistance Profile

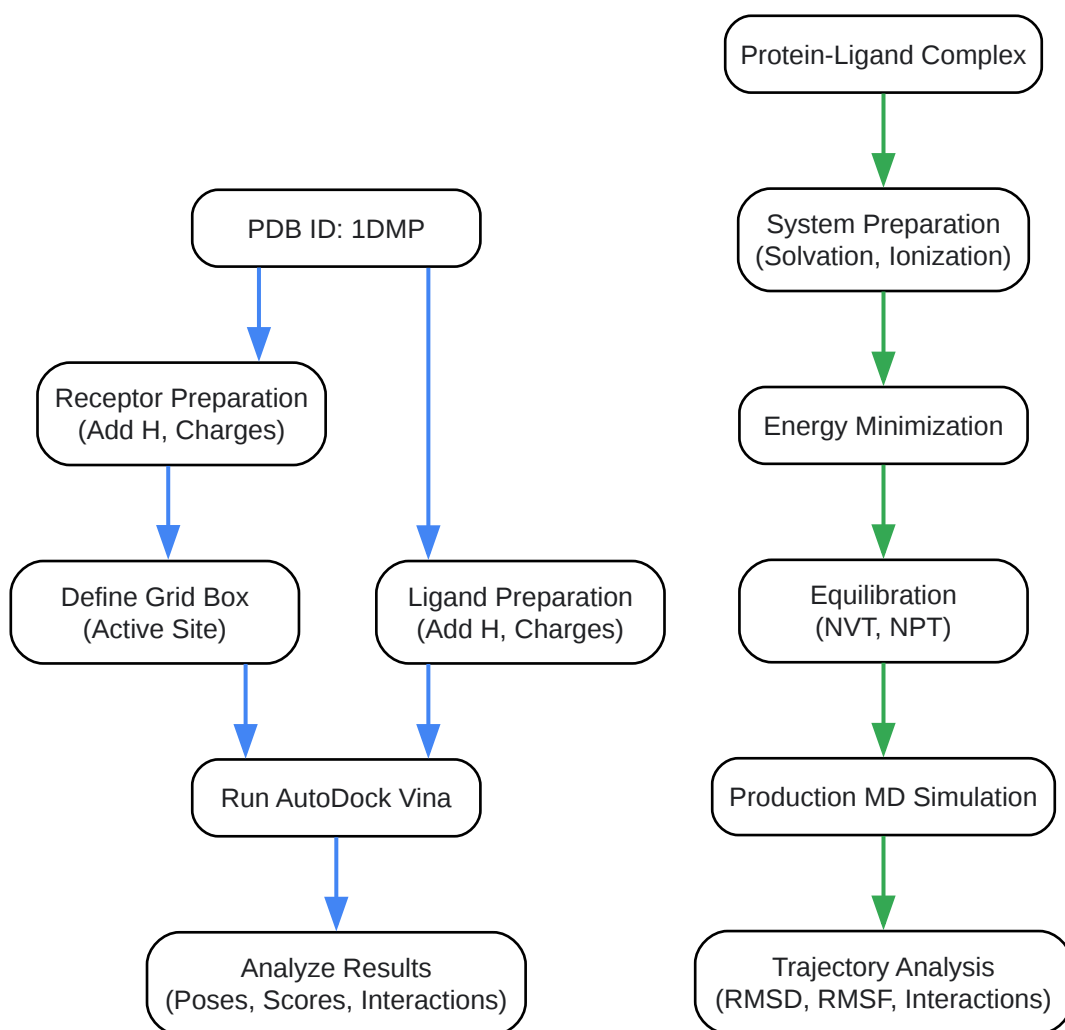
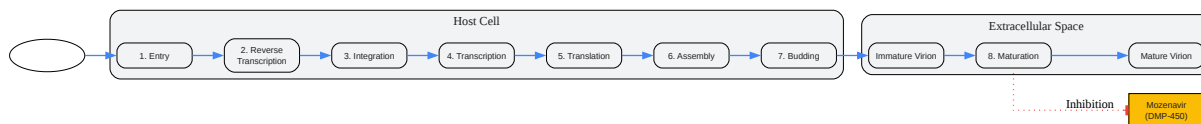
Mutation	Fold Increase in Ki	Reference
V82F/I84V	1000-fold	[3]
Multiple Mutations	Significant reduction in antiviral response	[2]

Note: Specific IC50/IC90 values and detailed human pharmacokinetic data (Cmax, Tmax, AUC, half-life) for **Mozenavir** are not widely available in the public domain.

## Signaling Pathway: HIV-1 Life Cycle and Role of Protease

The HIV-1 protease plays a crucial role in the late stages of the viral life cycle. After the virus buds from the host cell, the protease cleaves the Gag and Gag-Pol polyproteins into mature, functional proteins, a process essential for the formation of a mature, infectious virion.

**Mozenavir** inhibits this cleavage, thus preventing viral maturation.



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## References

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